Lisuride

Overview

Description

Lisuride, an 8α-ergoline derivative, is a potent dopamine (DA) receptor agonist with additional serotonergic activity. It was initially developed as a peripheral serotonin (5-HT) antagonist for migraine prophylaxis , but its dopaminergic properties led to broader therapeutic applications, including hyperprolactinemia, Parkinson’s disease (PD), and cluster headaches . This compound acts primarily as a D2 receptor agonist, with high affinity for 5-HT2A and 5-HT2B receptors, where it exhibits partial agonism and antagonism, respectively . Its short plasma half-life (~2 hours) necessitates frequent dosing or alternative administration routes (e.g., subcutaneous, transdermal) . Unlike other ergot derivatives, this compound’s 5-HT2B antagonism reduces fibrotic risks, making it safer for long-term use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lisuride can be synthesized through various chemical methods. One common approach involves the reaction of lysergic acid with diethylamine to form the intermediate compound, which is then further reacted with urea to produce this compound . The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Receptor Binding and Biochemical Interactions

Lisuride’s pharmacological effects arise from its interactions with neurotransmitter receptors, acting as a partial agonist or antagonist depending on receptor subtype .

Table 1: Receptor Binding Affinities of this compound

| Receptor | Affinity (, nM) | Activity Profile |

|---|---|---|

| Dopamine D₂ | 6.0 | Partial agonist |

| Serotonin 5-HT₁A | 2.2 | Full agonist |

| Serotonin 5-HT₂A | 6.0 | Partial agonist/antagonist |

| Serotonin 5-HT₂B | – | Antagonist |

-

5-HT₂A receptor : this compound binds with , acting as a partial agonist in Gαq signaling but antagonizing β-arrestin recruitment . This contrasts with LSD, which strongly activates both pathways .

-

Dopamine receptors : High affinity for D₂ () drives its anti-Parkinsonian effects, while D₃ and D₄ interactions modulate prolactin secretion .

Comparative Pharmacodynamics with LSD

Despite structural similarity to LSD (), this compound lacks psychedelic effects due to divergent receptor efficacy .

Table 2: this compound vs. LSD in Key Assays

| Parameter | This compound (ED₅₀) | LSD (ED₅₀) |

|---|---|---|

| HTR suppression | 0.006 mg/kg | – |

| HTR induction | – | 0.039 mg/kg |

| Hypothermia | 0.023 mg/kg | 1.62 mg/kg |

| 5-HT₂A β-arrestin | Antagonist | Full agonist |

-

Mechanistic divergence : this compound’s 5-HT₁A agonism () suppresses head-twitch responses (HTRs), whereas LSD’s 5-HT₂A bias induces them .

-

Thermodynamic effects : this compound causes potent hypothermia () via 5-HT₁A, reversed by antagonist WAY-100635 .

Metabolic and Functional Transformations

This compound undergoes enzymatic modifications in vivo, though specific metabolic pathways remain less characterized. Notable functional reactions include:

-

Bromination : Yields bromerguride, a derivative with reversed dopaminergic/serotonergic activity ratios.

-

Oxidative metabolism : Hepatic cytochrome P450 enzymes likely mediate N-dealkylation, though detailed metabolites are undocumented in the literature .

Antagonism of LSD Effects

This compound blocks LSD-induced 5-HT₂A signaling in vitro:

Scientific Research Applications

Parkinson's Disease Treatment

Lisuride has been extensively studied for its efficacy in managing Parkinson's disease symptoms. It is often compared with traditional therapies like levodopa, demonstrating significant benefits in reducing motor fluctuations and dyskinesias associated with long-term levodopa use.

Case Study : A study involving continuous infusion of this compound over three months showed a 90% increase in the duration of antiparkinsonian action of levodopa, significantly reducing dyskinesias without altering infusion rates or parkinsonian severity scores .

Table 1: Effects of this compound on Parkinson’s Disease Symptoms

| Parameter | Baseline | After this compound Infusion |

|---|---|---|

| Duration of Optimal Motor Function | 6.9 ± 1.1 hours | 7.7 ± 0.5 hours |

| Dyskinesia Threshold Dose (mg/kg) | 0.667 ± 0.077 | 0.824 ± 0.084 |

| Overtreatment Duration (hours) | 3.2 ± 0.9 | 1.2 ± 0.4 |

Combination Therapies

Recent research has explored the synergistic effects of this compound when combined with other compounds, such as Tiliroside, to enhance therapeutic outcomes in PD.

Study Findings : The combination treatment demonstrated significant improvements in motor functions and neuroprotection in MPTP-induced PD models in rats, outperforming traditional therapies .

Table 2: Efficacy of this compound and Tiliroside Combination Therapy

| Treatment Group | Dosage (mg/kg) | Motor Function Improvement (%) | Neuroprotection Markers |

|---|---|---|---|

| This compound Alone | 2.5 | X% | Y% |

| Tiliroside + this compound | Til: 10 + Lis: 2.5 | A% | B% |

Serotonin Receptor Modulation

This compound's role as a serotonin receptor agonist has implications for mood disorders and anxiety management.

Research Insights : Studies indicate that this compound can reduce cumulative locomotor activities and stereotypical behaviors in mouse models, suggesting potential applications in treating depressive-like symptoms .

Table 3: Effects of this compound on Locomotor Activities

| Dose (mg/kg) | Cumulative Locomotor Activity Reduction (%) |

|---|---|

| 0.01 | Z% |

| 0.1 | A% |

| 1 | B% |

| 4 | C% |

Mechanism of Action

Lisuride exerts its effects by binding to multiple receptor types:

Dopamine Receptors: Acts as an agonist at dopamine D2 receptors, which is crucial for its anti-Parkinsonian effects.

Serotonin Receptors: Binds to serotonin 5-HT1A and 5-HT2A receptors, contributing to its efficacy in migraine prevention.

Adrenergic Receptors: Interacts with alpha-adrenergic receptors, influencing its overall pharmacological profile.

The compound’s ability to modulate these receptors underlies its therapeutic effects in various neurological and endocrine conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dopamine Agonists: Bromocriptine, Pergolide, and Cabergoline

Bromocriptine :

- Mechanism : Primarily a D2 agonist with weak 5-HT2B agonism .

- Clinical Use : Hyperprolactinemia, PD, and acromegaly.

- Efficacy : In PD, lisuride and bromocriptine showed comparable improvements in motor function (Columbia Rating Scale) . However, bromocriptine had higher rates of postural hypotension (21% vs. 5% with this compound) in a small trial (n=19/group) .

- Safety : Bromocriptine’s 5-HT2B agonism increases fibrotic risks (e.g., valvulopathy), whereas this compound’s 5-HT2B antagonism avoids this .

Pergolide :

- Mechanism : D1/D2 agonist with 5-HT2B agonism.

- Clinical Use : PD.

- Efficacy : Similar to this compound in reducing levodopa requirements, but pergolide’s 5-HT2B activity limits long-term use due to fibrosis risks .

Cabergoline :

- Mechanism : Long-acting D2 agonist with 5-HT2B agonism.

- Clinical Use : Hyperprolactinemia.

- Pharmacokinetics : Half-life of 63–69 hours (vs. 2 hours for this compound), enabling once-daily dosing .

- Safety : Like bromocriptine, cabergoline’s 5-HT2B agonism necessitates monitoring for fibrosis .

Table 1: Comparative Clinical Profiles of Dopamine Agonists

| Parameter | This compound | Bromocriptine | Cabergoline |

|---|---|---|---|

| Half-Life | 2 hours | 6–8 hours | 63–69 hours |

| D2 Affinity | High | Moderate | High |

| 5-HT2B Activity | Antagonist | Weak Agonist | Agonist |

| Fibrosis Risk | Low | Moderate | High |

| Administration | Oral, SC, transdermal | Oral | Oral |

Serotonergic Agents: LSD, Methysergide, and Pizotifen

Lysergic Acid Diethylamide (LSD) :

- Structural Similarity : Both this compound and LSD are ergoline derivatives with high 5-HT2A affinity .

- Functional Differences :

Methysergide :

- Mechanism : 5-HT2B antagonist (like this compound) but with weaker DA activity.

- Clinical Use : Migraine prophylaxis.

- Efficacy : In a double-blind trial, this compound and methysergide showed equivalent migraine prevention, but this compound had fewer rebound headaches .

Pizotifen :

- Mechanism : 5-HT2A/2C antagonist.

- Clinical Use : Migraine prophylaxis.

Receptor Binding and Functional Selectivity

5-HT2A Receptor :

- This compound : G protein-biased partial agonist; induces antidepressant effects without hallucinations .

- LSD: β-arrestin2-biased agonist; hallucinogenic due to β-arrestin recruitment .

5-HT2B Receptor :

- This compound : Irreversible antagonist (IC50 = 1.0 nM), preventing fibrosis .

- Bromocriptine/Cabergoline : Agonists (IC50 = 5–10 nM), increasing fibrotic risks .

Dopamine D2 Receptor :

Table 2: Receptor Binding and Functional Selectivity

| Receptor | This compound | Bromocriptine | LSD |

|---|---|---|---|

| D2 | Full agonist (EC50 0.6 nM) | Partial agonist (EC50 1.2 nM) | Weak antagonist |

| 5-HT2A | G protein-biased agonist | Weak antagonist | β-arrestin2-biased agonist |

| 5-HT2B | Irreversible antagonist | Agonist | Agonist |

Key Research Findings

- Parkinson’s Disease : this compound’s motor benefits match bromocriptine, but with fewer hypotensive events .

- Fibrosis Risk : this compound’s 5-HT2B antagonism contrasts with cabergoline and pergolide, making it safer for chronic use .

- Alcohol Addiction : Paradoxically, this compound increased alcohol intake in rats and relapse in humans, unlike naltrexone or acamprosate .

- Antidepressant Potential: G protein bias at 5-HT2A receptors underlies this compound’s antidepressant effects without hallucinations .

Biological Activity

Lisuride is a synthetic ergot derivative primarily recognized for its role as a dopamine receptor agonist. It has been extensively studied for its therapeutic applications, particularly in the treatment of Parkinson's disease and as an adjunct in managing various psychiatric conditions. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical efficacy, and relevant case studies.

Pharmacological Mechanisms

This compound primarily acts on the dopaminergic system, stimulating D2 and D3 dopamine receptors. It is also a biased agonist at the serotonin 5-HT2A receptor, which differentiates it from other compounds like LSD that produce hallucinogenic effects. Notably, this compound does not typically induce hallucinations at therapeutic doses, making it a more favorable option in some clinical settings .

Key Mechanisms:

- Dopamine Receptor Agonism: this compound enhances dopaminergic transmission, which is crucial for alleviating motor symptoms in Parkinson's disease.

- Serotonin Receptor Modulation: Its action on 5-HT2A receptors contributes to potential antidepressant effects without significant psychotropic side effects .

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of this compound in managing Parkinson's disease symptoms and reducing motor fluctuations associated with traditional therapies like levodopa.

Table 1: Summary of Clinical Findings on this compound

Case Studies

-

Long-term Efficacy Study:

A prospective long-term trial involving patients with advanced Parkinson's disease showed that those receiving continuous subcutaneous infusion of this compound experienced significantly reduced motor fluctuations compared to those on conventional oral therapies. The Unified Parkinson's Disease Rating Scale scores remained stable in the this compound group over four years, contrasting with deterioration observed in the levodopa group . -

Behavioral Responses in Animal Models:

Research utilizing βArr1 and βArr2 knockout mice revealed that this compound administration resulted in decreased locomotion and rearing activities, indicating its impact on motor control mechanisms. The study highlighted a biphasic response to varying doses of this compound, suggesting complex interactions within the dopaminergic system .

Adverse Effects

This compound is generally well-tolerated; however, some mild transient adverse effects have been reported:

Q & A

Q. Basic: What are the primary pharmacological mechanisms of action of Lisuride?

This compound acts as a potent agonist at serotonin (5-HT) and dopamine receptors, with biased signaling properties at 5-HT2A receptors. Methodologically, researchers should:

- Conduct radioligand binding assays to quantify receptor affinity (e.g., Ki values for 5-HT2A, D2 receptors) .

- Use functional assays (e.g., β-arrestin recruitment vs. G-protein activation) to characterize biased agonism .

- Compare its effects to structurally related ergoline derivatives (e.g., bromocriptine) to identify mechanistic differences .

Q. Basic: Which experimental models are commonly used to study this compound's effects?

- In vivo models : Transgenic mice (e.g., VMAT2-deficient mice) for studying depressive-like behaviors .

- In vitro models : HEK293 cells expressing human 5-HT2A receptors for structural studies .

- Neurochemical assays : Microdialysis in rodent striatum to measure dopamine release .

Methodological considerations include dose-response validation and controlling for species-specific receptor expression .

Q. Basic: What structural analysis techniques have been applied to study this compound's receptor interactions?

- Cryo-EM : Used to resolve this compound-bound 5-HT2A receptor complexes (e.g., 2.8 Å resolution structures), focusing on lipid interactions and orthosteric pocket dynamics .

- X-ray crystallography : Compared to cryo-EM data to identify conformational shifts (e.g., W1513.28 inward movement) .

- Molecular dynamics simulations : Validate structural stability and ligand-receptor interactions .

Q. Advanced: How can researchers resolve contradictions between this compound's structural data from cryo-EM and X-ray crystallography?

- Overlay structural coordinates (e.g., PDB 7WC7 vs. cryo-EM maps) to identify lipid-mediated perturbations in the orthosteric pocket .

- Mutagenesis studies : Test residues like F2345.38 to assess lipid interference in crystallography .

- Functional correlation : Link structural differences to signaling bias (e.g., β-arrestin vs. Gq activation) .

Q. Advanced: What methodological approaches optimize this compound's administration protocols in longitudinal studies?

- Dose titration : Start with 0.05 mg/kg in mice, escalating based on behavioral response curves .

- Pharmacokinetic monitoring : Measure plasma half-life and blood-brain barrier penetration using LC-MS .

- Mitigate tachyphylaxis : Intermittent dosing schedules to prevent receptor desensitization .

Q. Advanced: How to design experiments to assess this compound's biased agonism at 5-HT2A receptors?

- BRET/FRET assays : Quantify β-arrestin recruitment (e.g., mini-Gq/scFv16 systems) vs. Gαq activation .

- Pathway-specific inhibitors : Use compounds like MDL-11,939 to isolate signaling pathways .

- Behavioral correlation : Link biased signaling to anti-depressant effects in VMAT2 mice .

Q. Advanced: What strategies integrate multi-omics data in this compound's neuropharmacological studies?

- Transcriptomics : RNA-seq of prefrontal cortex tissue post-Lisuride treatment to identify downstream targets .

- Proteomics : Phosphoproteomics to map kinase activation cascades (e.g., ERK1/2) .

- Data integration : Use tools like STRING-DB to link omics datasets to receptor signaling pathways .

Q. Advanced: How to validate this compound's off-target effects using computational and experimental methods?

- Docking screens : Predict off-target binding (e.g., adrenergic receptors) using AlphaFold2-predicted structures .

- Selectivity panels : Broad receptor profiling (e.g., CEREP panel) to confirm specificity .

- Phenotypic assays : Zebrafish behavior models to detect unexpected neuroactive effects .

Q. Basic: What are the key considerations for ensuring reproducibility in this compound studies?

- Standardize purity assays : HPLC-UV (>98% purity) and NMR for batch consistency .

- Control for lighting/circadian rhythms : Critical in behavioral studies to reduce variability .

- Data transparency : Publish raw cryo-EM maps and crystallography datasets in public repositories .

Q. Advanced: How to address variability in behavioral outcomes in this compound preclinical studies?

Properties

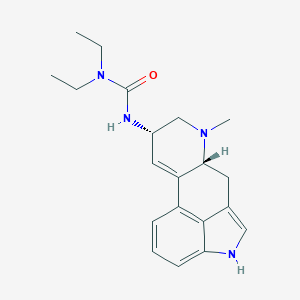

IUPAC Name |

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRGVLQUQGGVSM-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19875-60-6 (maleate (1:1)) | |

| Record name | Lisuride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023217, DTXSID30274075 | |

| Record name | Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisuride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40e-01 g/L | |

| Record name | Lisuride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lisuride is an anti-Parkinson drug chemically related to the dopaminergic ergoline Parkinson's drugs. Lisuride binds to the 5-HT(1A) and 5-HT(2A/2C) receptors. It is also thought to bind to the dopamine receptor and to act as a dopamine agonist. Evidence has also emerged that Lisuride also binds to the Histamine H1 receptor. | |

| Record name | Lisuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

18016-80-3, 140387-89-9 | |

| Record name | Lisuride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18016-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisuride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisuride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0QN3D755O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lisuride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.